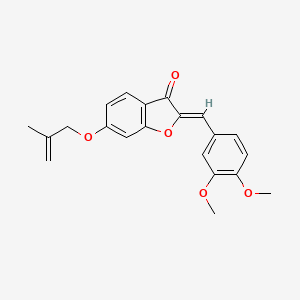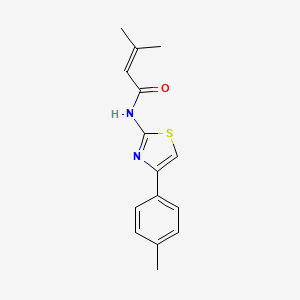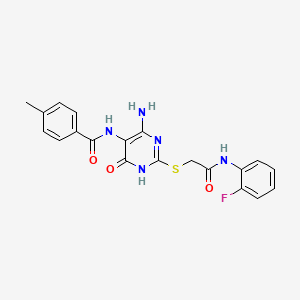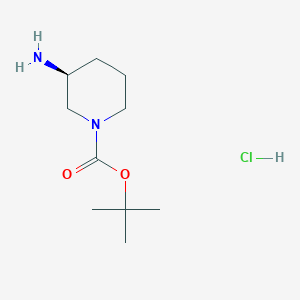![molecular formula C22H20FN5OS B2526461 2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide CAS No. 1207053-20-0](/img/structure/B2526461.png)
2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to be a complex molecule featuring a thiazole core with various substituents, including a 1,2,3-triazole ring and a fluorophenyl group. While the provided papers do not directly discuss this compound, they offer insights into the synthesis and properties of structurally related molecules, which can be used to infer potential characteristics of the compound.
Synthesis Analysis
The synthesis of related fluorinated benzothiazoles has been achieved through modifications of the Jacobsen cyclization, as described in the synthesis of mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles . Additionally, the synthesis of thiazole-5-carboxylate esters through photolysis in the presence of thioamides suggests a potential route for the thiazole component of the target compound . The catalyst- and solvent-free synthesis of a fluorinated benzamide via microwave-assisted Fries rearrangement indicates the possibility of incorporating fluorine into the molecule without the need for harsh conditions . Furthermore, the chemoselective thionation-cyclization of functionalized enamides to form substituted thiazoles provides a method that could be adapted for the synthesis of the thiazole moiety in the target compound .
Molecular Structure Analysis
The molecular structure of the target compound likely includes a thiazole ring, a 1,2,3-triazole ring, and a fluorophenyl group. The synthesis of related compounds has been guided by X-ray crystallography, confirming the regioselectivity of the reactions involved . Theoretical studies, such as density functional theory (DFT) calculations, have been used to understand the behavior of similar molecules during synthesis, which could be applied to predict the molecular conformation and stability of the target compound .
Chemical Reactions Analysis
The chemical reactivity of the target compound can be inferred from the behavior of similar molecules. For instance, the fluorinated benzothiazoles exhibit potent cytotoxicity in certain human cell lines, suggesting that the target compound may also possess biological activity . The presence of a fluorophenyl group could influence the compound's reactivity, as seen in the Fries rearrangement of related compounds . The introduction of various functional groups into the thiazole ring, as demonstrated in the synthesis of substituted thiazoles, indicates that the target compound may undergo further functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be extrapolated from the properties of structurally related compounds. The fluorinated benzothiazoles show a biphasic dose-response relationship in sensitive cell lines, which could be indicative of the target compound's pharmacokinetic properties . The solubility and stability of the compound may be influenced by the presence of the thiazole and triazole rings, as well as the fluorophenyl group. Theoretical and crystallographic studies of similar compounds can provide insights into the intermolecular interactions and energy frameworks that may be present in the target compound .
科学的研究の応用
Antimicrobial and Biological Activities
Research has demonstrated the utility of thiazole derivatives in the development of antimicrobial agents. For instance, compounds with thiazole moieties have been synthesized and shown to possess good to moderate antimicrobial activity against a range of microorganisms. Some of these compounds also displayed significant antiurease and antilipase activities, suggesting their potential in treating diseases associated with microbial infections and enzyme-related disorders (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Synthesis and Structural Characterization
The synthesis and structural characterization of compounds featuring thiazole and related heterocycles have been extensively studied. For example, isostructural thiazoles with fluorophenyl groups have been synthesized and characterized, providing valuable information on their crystal structure and molecular conformations. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in various scientific domains (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Anticancer Activities
Thiazole derivatives have also been explored for their potential in cancer treatment. Specific thiazole-5-carboxamide derivatives have been synthesized and tested for anticancer activity against various cell lines, with some compounds showing promising results. This highlights the potential of thiazole and related compounds in the development of new anticancer therapies (Cai et al., 2016).
Antimicrobial and Antifungal Activities
Furthermore, novel thiazoles and triazoles derived from thiazole carbohydrazide precursors have been synthesized and demonstrated notable antimicrobial and antifungal activities. These findings suggest the utility of these compounds in addressing antimicrobial resistance and developing new antimicrobial agents (Dengale et al., 2019).
特性
IUPAC Name |
2-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5OS/c1-14-20(21(29)24-13-12-16-6-4-3-5-7-16)30-22(25-14)19-15(2)28(27-26-19)18-10-8-17(23)9-11-18/h3-11H,12-13H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRWHNCXQGJKDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=C(C=C3)F)C)C(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine](/img/structure/B2526380.png)
![N-(2-ethylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2526381.png)

![N-(3-(1H-imidazol-1-yl)propyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2526383.png)

![Tert-butyl 4-[but-2-ynoyl(oxan-4-yl)amino]piperidine-1-carboxylate](/img/structure/B2526386.png)



![N-[(3-methanesulfonamidophenyl)methyl]prop-2-enamide](/img/structure/B2526396.png)
![4-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide](/img/structure/B2526397.png)

![2-{[1-(Cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2526401.png)